molecular formula C13H19NO3S B2892536 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide CAS No. 2192745-64-3

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide

Cat. No. B2892536
CAS RN: 2192745-64-3
M. Wt: 269.36
InChI Key: APBGQZLGJPAXEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization of a key compound in the presence of different thiocarbamoyl reagents .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be analyzed using methods such as DFT/B3LYP molecular modeling methodology . This analysis often includes the calculation of HOMO–LUMO energies and Fukui’s indices .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be analyzed using various techniques. For example, the HOMO–LUMO energies and Fukui’s indices can be established by applying the DFT/B3LYP molecular modeling methodology .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide”, have been studied for their potential anticancer properties. The thiophene moiety is a common feature in many pharmacologically active compounds. It has been observed that molecules with a thiophene ring system can exhibit significant anticancer activity, which is attributed to their ability to interact with various biological targets involved in cancer progression .

Anti-inflammatory Applications

The compound’s structural similarity to other thiophene-based molecules suggests its potential use as an anti-inflammatory agent. Thiophene derivatives are known to possess anti-inflammatory effects, which could be beneficial in the treatment of chronic inflammatory diseases. This application is particularly relevant given the ongoing search for new and more effective anti-inflammatory drugs .

Antimicrobial Activity

Research into thiophene derivatives has also highlighted their antimicrobial properties. The presence of the thiophene ring in the compound’s structure could confer it with the ability to inhibit the growth of various bacteria and fungi, making it a candidate for the development of new antimicrobial agents .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based compounds are utilized for their electronic properties. They play a prominent role in the advancement of organic semiconductors, which are crucial for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound could contribute to the synthesis of new materials with improved electronic properties .

Corrosion Inhibition

Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry. They help protect metals and alloys from corrosion, which is a significant issue in various industries. The compound’s thiophene ring could make it a valuable addition to the range of substances used to prevent corrosion .

Anesthetic Properties

Given the structural features of “N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide”, it may have applications as an anesthetic. Similar thiophene-based compounds have been used as voltage-gated sodium channel blockers and dental anesthetics in Europe. This suggests potential research avenues for the compound as a local anesthetic or in other medical applications requiring sodium channel inhibition .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their specific structure and the biological system they interact with. For example, some thiophene-based drugs are known to act as nonsteroidal anti-inflammatory drugs or as voltage-gated sodium channel blockers .

Future Directions

Thiophene-based analogs have been the subject of increasing interest among scientists due to their potential as biologically active compounds . Future research may focus on improving the synthesis methods, exploring new biological activities, and developing advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-6-7-17-13(4-1-2-5-13)10-14-12(16)11-3-8-18-9-11/h3,8-9,15H,1-2,4-7,10H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBGQZLGJPAXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-3-carboxamide

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